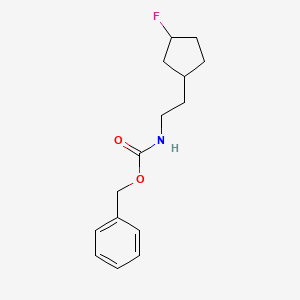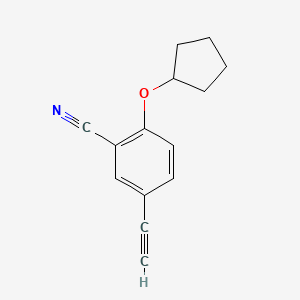
2-Cyclopentyloxy-5-ethynylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyloxy-5-ethynylbenzonitrile is an organic compound with a unique structure that combines a cyclopentyloxy group and an ethynyl group attached to a benzonitrile core
准备方法
The synthesis of 2-Cyclopentyloxy-5-ethynylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethynylbenzonitrile and cyclopentanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopentanol reacts with 2-bromo-5-ethynylbenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反应分析
2-Cyclopentyloxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding ethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where reagents like sodium amide (NaNH2) can be used to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.
科学研究应用
2-Cyclopentyloxy-5-ethynylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in the design of new drugs with improved efficacy and safety profiles.
Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2-Cyclopentyloxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
2-Cyclopentyloxy-5-ethynylbenzonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(Cyclopentyloxy)-5-methylbenzonitrile and 2-(Cyclopentyloxy)-5-formylbenzonitrile share structural similarities but differ in their functional groups.
Uniqueness: The presence of both the cyclopentyloxy and ethynyl groups in this compound provides unique chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-cyclopentyloxy-5-ethynylbenzonitrile |
InChI |
InChI=1S/C14H13NO/c1-2-11-7-8-14(12(9-11)10-15)16-13-5-3-4-6-13/h1,7-9,13H,3-6H2 |
InChI 键 |
OPYXBIPKKGYJTI-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)OC2CCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,3,4,4,4-Pentafluoro-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13722586.png)
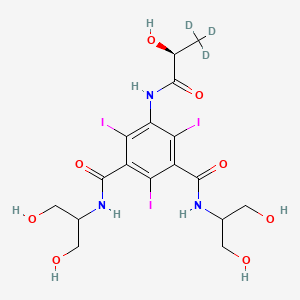
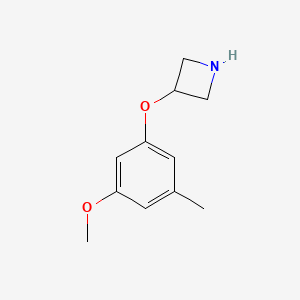

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
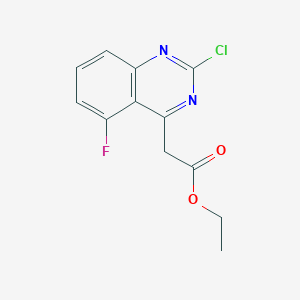


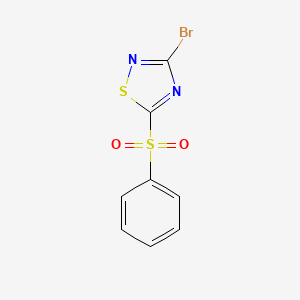
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
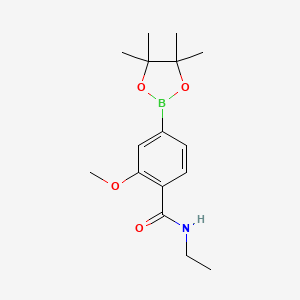
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

